molecular formula C20H22N2O3 B6057472 1-(4-ethylphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione

1-(4-ethylphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione

Cat. No. B6057472
M. Wt: 338.4 g/mol
InChI Key: WLRZDKMYOZAWSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethylphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione, also known as EMD 57283, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidinedione derivatives and has shown promising results in various studies. In

Mechanism of Action

The exact mechanism of action of 1-(4-ethylphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione 57283 is not fully understood. However, studies have suggested that it may act on the GABAergic system, which is involved in the regulation of anxiety, depression, and epilepsy. 1-(4-ethylphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione 57283 may also act on the glutamatergic system, which is involved in neuronal excitability and synaptic plasticity. Furthermore, 1-(4-ethylphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione 57283 has been reported to increase the levels of antioxidant enzymes and reduce oxidative stress, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(4-ethylphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione 57283 has been reported to have various biochemical and physiological effects. Studies have shown that it can increase the levels of GABA and reduce the levels of glutamate in the brain. Additionally, 1-(4-ethylphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione 57283 has been reported to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which can reduce oxidative stress and prevent neuronal damage. Furthermore, 1-(4-ethylphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione 57283 has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-(4-ethylphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione 57283 has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the laboratory. Additionally, it has been reported to have low toxicity and can be administered orally or intraperitoneally. However, one of the limitations of 1-(4-ethylphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione 57283 is its poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on 1-(4-ethylphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione 57283. One of the potential applications of 1-(4-ethylphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione 57283 is in the treatment of epilepsy. Studies have shown that 1-(4-ethylphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione 57283 has anticonvulsant properties and can reduce the frequency and severity of seizures. Additionally, 1-(4-ethylphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione 57283 may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Furthermore, future studies can focus on optimizing the synthesis method of 1-(4-ethylphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione 57283 to improve its yields and solubility.
Conclusion:
In conclusion, 1-(4-ethylphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione 57283 is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It has been reported to have anticonvulsant, antidepressant, and anxiolytic properties. Additionally, 1-(4-ethylphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione 57283 has neuroprotective effects and can prevent neuronal damage caused by oxidative stress. However, further research is needed to fully understand the mechanism of action of 1-(4-ethylphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione 57283 and its potential applications in the treatment of various disorders.

Synthesis Methods

The synthesis of 1-(4-ethylphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione 57283 involves the reaction of 4-ethylphenylhydrazine with 4-methoxybenzaldehyde in the presence of acetic acid and sodium acetate to form the corresponding Schiff base. The Schiff base is then reacted with ethyl acetoacetate in the presence of ammonium acetate and ethanol to obtain 1-(4-ethylphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione 57283. This synthesis method has been reported in various studies and has been optimized for better yields.

Scientific Research Applications

1-(4-ethylphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione 57283 has been extensively studied for its potential therapeutic applications. It has been reported to have anticonvulsant, antidepressant, and anxiolytic properties. Studies have also shown that 1-(4-ethylphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione 57283 has neuroprotective effects and can prevent neuronal damage caused by oxidative stress. Additionally, 1-(4-ethylphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione 57283 has been reported to have anti-inflammatory properties and can reduce inflammation in various animal models.

properties

IUPAC Name

1-(4-ethylphenyl)-3-[(4-methoxyphenyl)methylamino]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-3-14-4-8-16(9-5-14)22-19(23)12-18(20(22)24)21-13-15-6-10-17(25-2)11-7-15/h4-11,18,21H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRZDKMYOZAWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethylphenyl)-3-[(4-methoxybenzyl)amino]pyrrolidine-2,5-dione

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